7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. It has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antitumor agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by the use of various catalysts and solvents under controlled temperature conditions . For instance, the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile has been employed to synthesize azolo[1,5-a]pyrimidin-7-amines .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and yield. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine has a broad range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of certain kinases, thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Comparison: Compared to these similar compounds, 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine exhibits unique structural features that enhance its stability and reactivity. Its cyclopropyl group contributes to its rigidity and potential for selective binding to molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C9H10N4/c10-8-5-7(6-1-2-6)13-9(12-8)3-4-11-13/h3-6H,1-2H2,(H2,10,12) |
InChI Key |
CLOYBOHHIGPSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC=NN32)N |
Origin of Product |
United States |
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